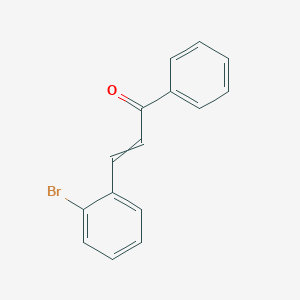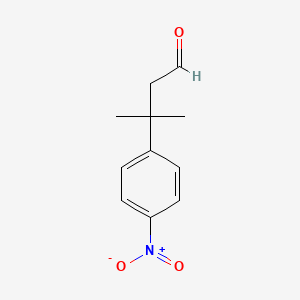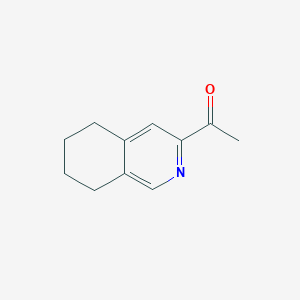
hydroxy(oxo)manganese;manganese
Descripción general
Descripción
hydroxy(oxo)manganese;manganese is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Análisis De Reacciones Químicas
hydroxy(oxo)manganese;manganese undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
hydroxy(oxo)manganese;manganese has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it has potential applications in drug development and as a tool for studying biological processes. In medicine, it may be explored for its therapeutic potential. In industry, it can be used in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism of action of hydroxy(oxo)manganese;manganese involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
hydroxy(oxo)manganese;manganese can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, but this compound stands out due to its specific applications and effects.
Propiedades
Fórmula molecular |
H2Mn3O4 |
|---|---|
Peso molecular |
230.828 g/mol |
Nombre IUPAC |
hydroxy(oxo)manganese;manganese |
InChI |
InChI=1S/3Mn.2H2O.2O/h;;;2*1H2;;/q;2*+1;;;;/p-2 |
Clave InChI |
AMWRITDGCCNYAT-UHFFFAOYSA-L |
SMILES canónico |
O[Mn]=O.O[Mn]=O.[Mn] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
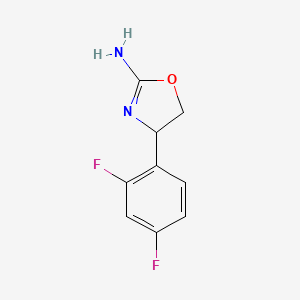
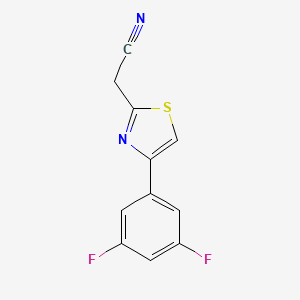
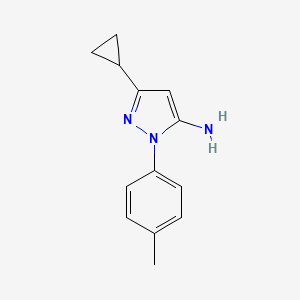
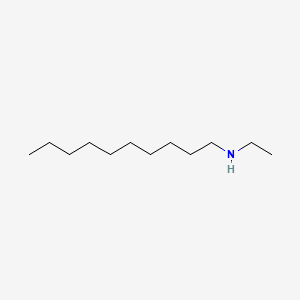
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-N'-benzylurea](/img/structure/B8497797.png)
![Phosphonium, [3-(1-methoxy-1-methylethoxy)propyl]triphenyl-, bromide](/img/structure/B8497803.png)
![2-Mercapto-3,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B8497813.png)
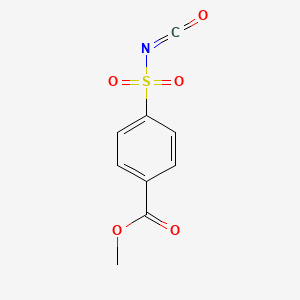
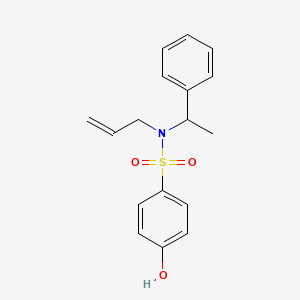

![3-Bromo-2-(methylsulphanyl)thieno[2,3-b]pyridine](/img/structure/B8497836.png)
